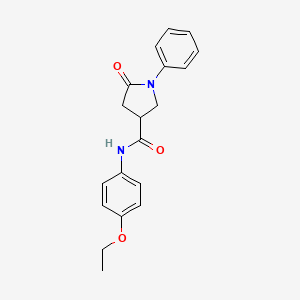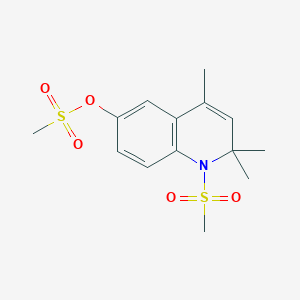
2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-etilfenil)-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida es un compuesto orgánico complejo con una estructura que incluye un sistema de anillo de purina sustituido con varios grupos funcionales
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-etilfenil)-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida generalmente implica múltiples pasos:
Formación del anillo de purina: El anillo de purina se puede sintetizar a través de una serie de reacciones de condensación que comienzan a partir de precursores simples como la urea y los derivados del ácido malónico.
Reacciones de sustitución:
Formación de acetamida: El paso final implica la acilación del derivado de purina con ácido 4-etilfenilacético en condiciones que promueven la formación del enlace amida.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto probablemente implicaría condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, temperaturas controladas y presiones, así como pasos de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el anillo de purina, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos potencialmente en grupos hidroxilo.
Sustitución: El anillo aromático y el anillo de purina pueden sufrir reacciones de sustitución electrófila y nucleófila, respectivamente.
Reactivos y condiciones comunes
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, haluros de alquilo y nucleófilos como aminas o tioles.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación podría producir derivados de purina hidroxilados, mientras que las reacciones de sustitución podrían introducir varios grupos funcionales en el anillo aromático o en el anillo de purina.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad y potencial como bloque de construcción para moléculas más complejas. Su estructura única lo convierte en un candidato para varias aplicaciones sintéticas.
Biología
En la investigación biológica, el compuesto puede investigarse por sus interacciones con enzimas y otras biomoléculas. Su estructura de purina sugiere posibles roles en los estudios de análogos de nucleótidos.
Medicina
La estructura del compuesto sugiere posibles actividades farmacológicas. Podría explorarse su potencial como agente terapéutico, particularmente en áreas donde los análogos de purina son conocidos por ser efectivos, como los tratamientos antivirales o contra el cáncer.
Industria
En la industria, el compuesto podría utilizarse en la síntesis de materiales avanzados o como precursor de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo por el cual N-(4-etilfenil)-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida ejerce sus efectos dependería de su aplicación específica. En un contexto biológico, podría interactuar con enzimas o receptores, influenciando las vías bioquímicas. El anillo de purina podría imitar los nucleótidos naturales, interfiriendo potencialmente con la síntesis de ADN o ARN.
Comparación Con Compuestos Similares
Compuestos similares
Cafeína: Otro derivado de purina con propiedades estimulantes.
Teobromina: Se encuentra en el chocolate, similar en estructura a la cafeína.
Alopurinol: Se utiliza para tratar la gota, un análogo de purina que inhibe la xantina oxidasa.
Singularidad
Lo que diferencia a N-(4-etilfenil)-2-(1,3-dimetil-2,6-dioxo-1,2,3,6-tetrahidro-7H-purin-7-il)acetamida es su patrón de sustitución específico, que podría conferir una reactividad y una actividad biológica únicas en comparación con otros derivados de purina.
Propiedades
Fórmula molecular |
C17H19N5O3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C17H19N5O3/c1-4-11-5-7-12(8-6-11)19-13(23)9-22-10-18-15-14(22)16(24)21(3)17(25)20(15)2/h5-8,10H,4,9H2,1-3H3,(H,19,23) |
Clave InChI |
HPGCRLDPGZRWJJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Benzoyl-6-(4-chlorophenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11652423.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
![2-{3-allyl-5-methoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11652441.png)

![2-[(Hexylamino)methylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B11652447.png)


![2-{[(4-Iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11652491.png)
![Ethyl 2-{[(4-fluorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652497.png)
![(5Z)-5-({2-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11652501.png)
![N-[3-(benzylamino)propyl]-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide](/img/structure/B11652502.png)
![(6Z)-6-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11652506.png)
![Ethyl 6-ethyl-2-{[(4-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11652514.png)
